![molecular formula C13H19NO B6496814 2-[benzyl(methyl)amino]cyclopentan-1-ol CAS No. 1215901-02-2](/img/structure/B6496814.png)
2-[benzyl(methyl)amino]cyclopentan-1-ol
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Description
“2-[benzyl(methyl)amino]cyclopentan-1-ol” is an organic compound. It is a derivative of cyclopentanol, which is a cyclic alcohol . The compound has a benzyl group and a methyl group attached to an amino group, which is further attached to cyclopentan-1-ol .
Synthesis Analysis
The synthesis of similar compounds usually involves reactions with amines. For instance, the synthesis of “N-苄基-N-甲基乙醇胺” involves the reaction of benzyl chloride and ethanolamine, followed by a reaction with polyformaldehyde in formic acid at a temperature of 70-80°C .Molecular Structure Analysis
The molecular structure of “2-[benzyl(methyl)amino]cyclopentan-1-ol” consists of a cyclopentane ring with a hydroxyl group (OH) at position 1. An amino group (NH2), which is further substituted with a benzyl group and a methyl group, is attached to position 2 of the cyclopentane ring .Scientific Research Applications
Electrochemical Oxidation
The electrochemical oxidation of amines, including 2-[benzyl(methyl)amino]cyclopentan-1-ol, is an essential alternative to conventional chemical transformations. This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals . The major electrolysis products of 2,2′-(benzylazanediyl)bis(ethan-1-ol) were 2-(2-phenyloxazolidin-3-yl)ethan-1-ol and 3-benzyloxazolidine .
Reactions at the Benzylic Position
2-[benzyl(methyl)amino]cyclopentan-1-ol can undergo reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Synthesis of Anti-depressant Molecules
2-[benzyl(methyl)amino]cyclopentan-1-ol can be used in the synthesis of anti-depressant molecules. Under hydrogen-borrowing conditions, Mn(I) composite catalyzed the selective hydro-amination of allyl alcohols & 2° allylic alcohols with exceptional functional compatibility .
properties
IUPAC Name |
2-[benzyl(methyl)amino]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(12-8-5-9-13(12)15)10-11-6-3-2-4-7-11/h2-4,6-7,12-13,15H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIAEDIWOYRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(methyl)amino]cyclopentan-1-ol |
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